![molecular formula C18H19NO3 B4835506 N-(3-methoxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B4835506.png)
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide, also known as MPX or XNT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPX is a xanthene derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide exerts its effects through binding to and modulating the activity of certain ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 35 (GPR35). By modulating the activity of these targets, N-(3-methoxypropyl)-9H-xanthene-9-carboxamide can affect various cellular processes such as calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. It has also been shown to modulate calcium signaling and neurotransmitter release, which may contribute to its therapeutic potential in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxypropyl)-9H-xanthene-9-carboxamide in lab experiments is its specificity for certain targets, which allows for more precise modulation of cellular processes. However, one limitation is that N-(3-methoxypropyl)-9H-xanthene-9-carboxamide may have off-target effects, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(3-methoxypropyl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide and to determine its potential for use in other therapeutic applications.
Scientific Research Applications
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has been used in various scientific research studies due to its ability to bind to and modulate the activity of certain ion channels and receptors. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. N-(3-methoxypropyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-12-6-11-19-18(20)17-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)17/h2-5,7-10,17H,6,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFVWMLVFDQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326401 | |
Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349117-07-3 | |
Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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